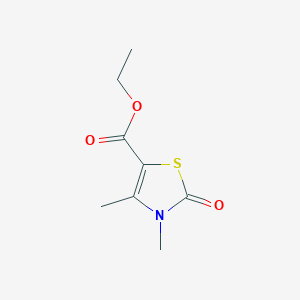

Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate

説明

Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a partially saturated thiazole ring with a 2-oxo group and methyl substituents at positions 3 and 2. The ethyl ester at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Its dihydrothiazole core is a common motif in bioactive molecules, though specific applications for this compound remain underexplored in the provided literature.

特性

IUPAC Name |

ethyl 3,4-dimethyl-2-oxo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-4-12-7(10)6-5(2)9(3)8(11)13-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFHJWQMMEDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its ability to inhibit various cancer cell lines.

Case Study :

A study reported that compounds derived from thiazoles showed promising anticancer activity against several human cancer cell lines. Specifically, derivatives with modifications at the thiazole ring demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | |

| Compound 24b | NCI-H322 | <10 | |

| Ethyl 3,4-dimethyl derivative | MCF7 | Micromolar range |

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown effectiveness against various bacterial strains.

Case Study :

Research indicates that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial enzymes effectively .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Ethyl derivative | E. coli | 50 µg/mL | |

| Thiazole analogs | S. aureus | 25 µg/mL |

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide due to its ability to disrupt biological processes in pests.

Case Study :

Studies have shown that thiazole derivatives can act as effective insecticides by interfering with the nervous system of target pests .

Table 3: Pesticidal Activity of Thiazole Derivatives

Structure-Activity Relationship (SAR)

The structure of ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate plays a crucial role in its biological activity. Modifications at various positions on the thiazole ring significantly affect its potency against different biological targets.

Key Findings:

- Substituents at the 4-position enhance anticancer activity.

- Alkyl groups at the nitrogen atom improve antimicrobial efficacy.

- Presence of electronegative groups increases pesticidal properties.

作用機序

The mechanism of action of Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific derivative and its application .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate and related derivatives:

Key Structural and Functional Differences:

2-Oxo vs. 2-Thioxo Groups :

- The substitution of oxygen with sulfur (e.g., 2-thioxo in ) increases electron delocalization and may enhance nucleophilic reactivity. Thioxo derivatives often exhibit distinct biological activities compared to their oxo counterparts due to sulfur’s polarizability .

Amino Groups: The presence of 4-amino groups () improves solubility and enables hydrogen bonding, critical for interactions with enzymes or receptors.

Synthetic Efficiency: The one-pot, catalyst-free method for 3-ethyl-2-(ethylimino) derivatives achieves 75% yield , contrasting with multi-step syntheses for complex derivatives (e.g., ). This highlights a trade-off between structural complexity and synthetic accessibility.

Research Findings and Data

Physical Properties:

- Melting Points: Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate: 165–167°C . Methyl 3-[(tert-butoxycarbonyl)amino]-4-methyl-2-(-5-oxo-3-phenyl-4,5-dihydro-4-isoxazolyliden)-2,3-dihydro-1,3-thiazole-5-carboxylate: 95–97°C .

生物活性

Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS number 40235-76-5) is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

1. Anticancer Activity

Research indicates that thiazole derivatives, including ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate, exhibit significant anticancer properties. A study focusing on various thiazole compounds demonstrated their ability to inhibit cancer cell proliferation through multiple mechanisms:

- Mechanism of Action : The thiazole ring system is essential for cytotoxic activity. Compounds with electron-donating groups at specific positions showed enhanced activity against various cancer cell lines .

- Case Studies :

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Ethyl 3,4-dimethyl... | U251 (glioblastoma) | <10 | Apoptosis induction |

| Ethyl 3,4-dimethyl... | WM793 (melanoma) | <15 | Cell cycle arrest |

2. Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. Ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate has shown potential against various bacterial strains:

- Antibacterial Activity : Studies indicate that thiazole compounds can inhibit bacterial growth by disrupting cellular processes. For instance, derivatives have been effective against Gram-positive and Gram-negative bacteria .

3. Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, ethyl 3,4-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been explored for other therapeutic effects:

- Anti-inflammatory Activity : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of methyl groups in specific positions enhances the compound's cytotoxicity and selectivity towards cancer cells.

- Ring Modifications : Alterations in the thiazole ring or the introduction of additional functional groups can significantly affect biological activity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。